N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide
Description
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidine ring and substituted with a 2-chlorobenzamide group. This structure combines a rigid triazolopyridazine scaffold, known for its pharmacological relevance, with a flexible pyrrolidine linker and a lipophilic chlorobenzamide moiety. Such hybrid architectures are often designed to optimize binding affinity, selectivity, and pharmacokinetic properties in drug discovery .
Properties
IUPAC Name |
2-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-4-2-1-3-12(13)16(24)19-11-7-8-22(9-11)15-6-5-14-20-18-10-23(14)21-15/h1-6,10-11H,7-9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNJRLAIWQJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in the cellular processes controlled by this pathway.
Biochemical Pathways
By inhibiting ALK5, the compound affects the TGF-β signaling pathway . This pathway is crucial for various cellular processes. Disruption of this pathway can lead to changes in cell growth, differentiation, and apoptosis, among other processes.
Pharmacokinetics
The compound exhibits good oral bioavailability, with a bioavailability of 51% . It also shows high systemic exposure (AUC of 1426 ng × h/mL) and a maximum plasma concentration (Cmax) of 1620 ng/mL. These properties suggest that the compound can be effectively absorbed and distributed in the body.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 419.5 g/mol. It features a triazolo-pyridazine moiety linked to a pyrrolidine ring and a chlorobenzamide group. The structural complexity contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N7O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 2034424-96-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the triazolo-pyridazine core followed by the introduction of the pyrrolidine and chlorobenzamide functionalities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown:
- Inhibition of Cancer Cell Proliferation : Compounds have been evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Hela (cervical cancer). Some derivatives demonstrated over 70% inhibition in cell viability compared to control treatments like cisplatin .
Antimicrobial Activity
This compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the triazole moiety which interferes with bacterial cell wall synthesis and function. Studies have reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or bacterial metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their therapeutic potential by reducing oxidative stress in cells .
Case Studies
Several studies have highlighted the efficacy of related compounds in preclinical models:
-
Study on Antiproliferative Effects : A series of triazole derivatives were tested for their antiproliferative activity against various cancer cell lines, revealing that modifications in their structure significantly influenced their effectiveness.
- Results : The most potent compounds achieved IC50 values below 10 µM against MCF-7 cells.
-
Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of several triazole derivatives against standard bacterial strains.
- Findings : The tested compounds displayed significant activity with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against various pathogens.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
Recent studies have indicated that N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values as follows:These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, potentially through the inhibition of specific kinases involved in cancer progression .Cell Line IC50 Value (μM) A549 1.06 ± 0.16 MCF-7 1.23 ± 0.18 HeLa 2.73 ± 0.33 -
Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Studies have suggested that it may interfere with the activity of certain protein kinases that are critical for cancer cell proliferation and survival .
Case Study 1: Cytotoxicity Evaluation
A systematic evaluation was conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the compound. The findings indicated a strong correlation between dose and cytotoxicity, supporting its potential as an anticancer agent.
Case Study 2: In Vivo Efficacy
In vivo studies have been performed using murine models to evaluate the therapeutic efficacy of this compound in treating tumors. Results showed a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapeutics. This highlights not only the potential effectiveness of the compound but also its favorable safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Analysis :
- Pyrrolidine vs.
- Chlorobenzamide Position : The 2-chloro substitution in the target compound vs. 4-chloro in ’s analog could alter steric and electronic interactions with target proteins.
- Functional Group Variations : Lin28-1632 () replaces the benzamide with a phenylacetamide, optimizing it for Lin28 protein inhibition, while the trifluoromethyl group in 3ab () enhances metabolic stability .
Pharmacological Activity and Target Specificity
- Antiproliferative Activity : Compounds with [1,2,4]triazolo[4,3-b]pyridazine cores, such as those in , demonstrate antiproliferative effects in cancer models. The target compound’s pyrrolidine-benzamide hybrid may enhance cellular uptake compared to simpler analogs .
- Lin28 Inhibition : Lin28-1632 () highlights the scaffold’s versatility in targeting RNA-binding proteins, whereas the target compound’s benzamide group may redirect specificity toward kinase or protease targets .
- Synthetic Accessibility : The target compound’s synthesis (via chlorine substitution on triazolopyridazine; ) is more complex than analogs like C4019 (), which uses straightforward sulfamoyl/piperazine derivatization .
Physicochemical Properties
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Catalysts : Employ Pd catalysts for coupling steps to improve regioselectivity .
What analytical techniques are recommended to confirm the structure and purity of this compound?
Q. Basic
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for distinguishing pyrrolidine and benzamide moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproduct formation .
How does the reactivity of the triazolopyridazine core influence derivatization strategies?
Basic
The triazolopyridazine’s electrophilic sites (e.g., C-6 chlorine) enable:
- Nucleophilic substitution : Replacement with amines or alcohols under mild conditions (e.g., KCO in DMF) .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions at C-3 .
- Thioether formation : Reaction with thiols to introduce sulfur-containing groups, useful for prodrug strategies .
What structure-activity relationship (SAR) insights guide the optimization of kinase inhibition?
Advanced
Key SAR findings from analogs:
- Pyrrolidine substitution : 3-Substituted pyrrolidines enhance binding to kinase ATP pockets (e.g., CDK8 inhibition in Table 2 of ).
- Benzamide substituents : Electron-withdrawing groups (e.g., Cl at position 2) improve potency by 3–5-fold compared to unsubstituted benzamides .
- Triazolopyridazine modifications : Bulky substituents at C-3 reduce off-target effects but may compromise solubility .
Q. Methodological approach :
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify selectivity .
- Co-crystallography : Resolve ligand-target complexes (e.g., PDB entries) to validate binding modes .
How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?
Advanced
Discrepancies often arise from:
Q. Resolution strategies :
- Physicochemical optimization : Introduce solubilizing groups (e.g., PEG chains) or prodrugs .
- In vitro-in vivo correlation (IVIVC) : Use microsomal stability assays and PK/PD modeling to predict in vivo outcomes .
What computational strategies predict binding affinity to kinase targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding sites (e.g., validation against CDK8 co-crystals in ).
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy .
- QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent properties with IC values .
How do solubility and stability profiles impact preclinical development?
Advanced
Key challenges :
Q. Mitigation methods :
- Salt formation : Use hydrochloride salts to enhance solubility .
- Lyophilization : Stabilize the compound for long-term storage .
What enzyme inhibition assays are most relevant for evaluating anticancer potential?
Q. Advanced
- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 for CDK8 inhibition) .
- Apoptosis markers : Caspase-3/7 activation via luminescent assays .
- Kinase activity : ADP-Glo™ kinase assays to quantify ATP consumption .
How do pharmacokinetic properties differ between structural analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
